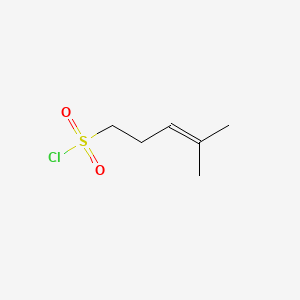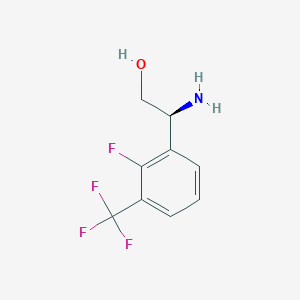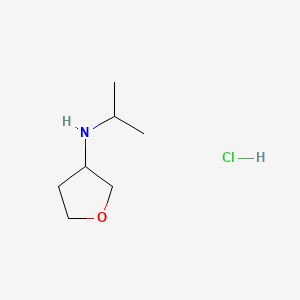
3-(2-Methylpentyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpentyl)piperidine is a nitrogen-containing heterocyclic compound with a six-membered ring structure. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their presence in various bioactive molecules and pharmaceuticals . This compound is known for its potential therapeutic applications and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpentyl)piperidine typically involves the formation of the piperidine ring through various cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylpentylamine with a suitable dihalide can lead to the formation of the piperidine ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions and catalytic processes to ensure high yields and purity. The use of catalysts such as palladium or rhodium complexes can facilitate the cyclization reactions, making the process more efficient and scalable .
化学反応の分析
Types of Reactions
3-(2-Methylpentyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives .
科学的研究の応用
3-(2-Methylpentyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-(2-Methylpentyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The compound can also interact with enzymes and other proteins, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Piperidine: A simpler analog with a similar six-membered ring structure.
2-Methylpiperidine: A closely related compound with a methyl group attached to the piperidine ring.
3-Methylpiperidine: Another similar compound with a methyl group at a different position on the ring.
Uniqueness
3-(2-Methylpentyl)piperidine is unique due to the presence of the 2-methylpentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific properties and applications .
特性
分子式 |
C11H23N |
|---|---|
分子量 |
169.31 g/mol |
IUPAC名 |
3-(2-methylpentyl)piperidine |
InChI |
InChI=1S/C11H23N/c1-3-5-10(2)8-11-6-4-7-12-9-11/h10-12H,3-9H2,1-2H3 |
InChIキー |
IJAIMKKLWUJZAL-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC1CCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



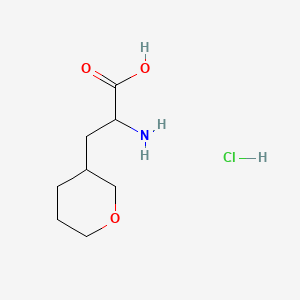
![Tert-butyl 3-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13524699.png)

![(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B13524710.png)
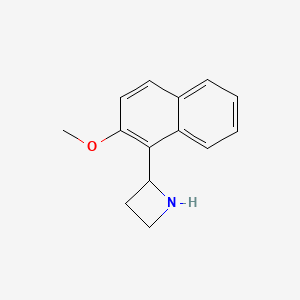
![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)
